11-Deoxyprednisone acetate

説明

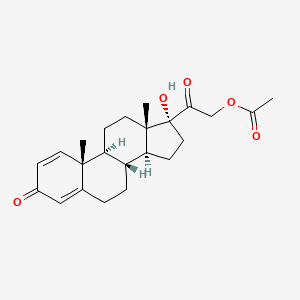

Structure

3D Structure

特性

IUPAC Name |

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6,9,12,17-19,27H,4-5,7-8,10-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRZJAMAOJQSRN-JZTHCNPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154517 | |

| Record name | 11-Deoxyprednisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249-67-8 | |

| Record name | 21-(Acetyloxy)-17-hydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Deoxyprednisone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Deoxyprednisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DEOXYPREDNISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N587LS3RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 11-Deoxyprednisone Acetate

Introduction: The Significance of 11-Deoxyprednisone Acetate in Corticosteroid Synthesis

11-Deoxyprednisone acetate, with the chemical name 21-acetoxy-17α-hydroxypregna-1,4-diene-3,20-dione, is a pivotal intermediate in the manufacturing of several synthetic glucocorticoids, most notably Prednisone and Prednisolone.[1] These corticosteroids are widely prescribed for their potent anti-inflammatory and immunosuppressive properties. The efficient synthesis of 11-Deoxyprednisone acetate is therefore a critical aspect of pharmaceutical production, directly impacting the accessibility and cost-effectiveness of these essential medicines. This guide provides a detailed exploration of the primary synthesis pathway for 11-Deoxyprednisone acetate, focusing on the underlying chemical principles and practical experimental considerations for researchers and professionals in drug development.

The Core Synthesis Strategy: Dehydrogenation of a Pregnane Precursor

The most prevalent and industrially significant route to 11-Deoxyprednisone acetate involves the introduction of a double bond at the C1-C2 position of the steroid's A-ring. This transformation is achieved through the dehydrogenation of a readily available precursor, 21-acetoxy-17α-hydroxypregn-4-ene-3,20-dione, also known as Cortexolone acetate.

This core strategy can be broadly categorized into two main approaches:

-

Microbiological Dehydrogenation: This method leverages the enzymatic machinery of specific microorganisms to achieve a highly selective and efficient conversion.

-

Chemical Dehydrogenation: This approach utilizes chemical reagents to introduce the C1-C2 double bond.

This guide will delve into both methodologies, providing a comparative analysis of their advantages and challenges.

Key Intermediates in the Synthesis Pathway

A thorough understanding of the key molecules involved is fundamental to mastering the synthesis of 11-Deoxyprednisone acetate.

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 17α,21-Dihydroxypregn-4-ene-3,20-dione (Cortexolone) | [Image of Cortexolone structure] | C21H30O4 | 346.46 | Starting Precursor |

| 21-Acetoxy-17α-hydroxypregn-4-ene-3,20-dione (Cortexolone acetate) | [Image of Cortexolone acetate structure] | C23H32O5 | 388.5 | Direct Precursor for Dehydrogenation |

| 11-Deoxyprednisone acetate | [Image of 11-Deoxyprednisone acetate structure] | C23H30O5 | 386.48 | Target Intermediate |

Note: The chemical structures will be represented in the subsequent diagrams.

Visualizing the Synthesis Pathway

The following diagram illustrates the central synthesis pathway from Cortexolone to 11-Deoxyprednisone acetate.

Caption: Overall synthesis pathway for 11-Deoxyprednisone acetate.

Experimental Protocols and Methodologies

This section provides a detailed, step-by-step guide to the synthesis of 11-Deoxyprednisone acetate, with a focus on both microbiological and chemical dehydrogenation methods.

Part 1: Preparation of the Starting Material: 21-Acetoxy-17α-hydroxypregn-4-ene-3,20-dione (Cortexolone acetate)

The initial step in this synthesis is the acetylation of the C21 hydroxyl group of Cortexolone. This is a standard esterification reaction.

Protocol for Acetylation of Cortexolone:

-

Dissolution: Dissolve 17α,21-dihydroxypregn-4-ene-3,20-dione (Cortexolone) in a suitable solvent such as glacial acetic acid or a mixture of acetone and glacial acetic acid.

-

Reagent Addition: Introduce an acetylating agent, typically acetic anhydride, to the solution. A catalytic amount of an acid catalyst, like perchloric acid, can be used to accelerate the reaction.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched by pouring it into cold water. The precipitated product, Cortexolone acetate, is then collected by filtration, washed with water until neutral, and dried.

Part 2: The Critical Step - 1-Dehydrogenation to Yield 11-Deoxyprednisone Acetate

This transformation is the cornerstone of the synthesis and can be achieved through two primary methods.

This biotransformation approach offers high selectivity and operates under mild conditions, making it an environmentally favorable option. Several microorganisms have been identified for their ability to perform this specific 1-dehydrogenation.

Key Microorganisms:

-

Corynebacterium simplex (now reclassified as Nocardioides simplex)

-

Glomerella cingulata [4]

-

Arthrobacter simplex [5]

-

Rhodococcus species [6]

General Protocol for Microbial Dehydrogenation:

-

Culture Preparation: Cultivate the selected microorganism in a suitable nutrient medium until a sufficient cell density is achieved.

-

Substrate Addition: Introduce the Cortexolone acetate to the microbial culture. The steroid is typically dissolved in a water-miscible solvent like ethanol or dimethylformamide before being added to the fermentation broth.

-

Biotransformation: Maintain the culture under optimal conditions for growth and enzymatic activity (e.g., temperature, pH, aeration). The bioconversion process can take anywhere from several hours to a few days.

-

Monitoring: Regularly monitor the conversion of the substrate to the product using techniques like High-Performance Liquid Chromatography (HPLC) or TLC.

-

Extraction and Purification: Once the maximum yield is achieved, extract the product from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate, chloroform). The organic extracts are then combined, dried, and the solvent is evaporated. The crude 11-Deoxyprednisone acetate is then purified by recrystallization or chromatography.

Causality in Experimental Choices: The choice of microorganism is critical and is often based on its specific enzymatic activity, substrate tolerance, and yield of the desired product. The use of a co-solvent for the substrate is necessary due to the low aqueous solubility of steroids.

Chemical methods provide a more rapid alternative to microbiological processes, though they may require more stringent control of reaction conditions to avoid side products.

Protocol for Chemical Dehydrogenation:

-

Reagent System: A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a suitable acid catalyst.

-

Reaction Setup: Dissolve Cortexolone acetate in an inert solvent such as dioxane or benzene.

-

Reagent Addition: Add DDQ to the solution. The reaction is typically carried out under reflux conditions.

-

Reaction Monitoring: Monitor the progress of the dehydrogenation using TLC or HPLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the hydroquinone byproduct. The filtrate is then washed, dried, and the solvent is removed under reduced pressure. The resulting crude 11-Deoxyprednisone acetate is purified by column chromatography or recrystallization.

Process Optimization and Critical Considerations

-

Purity of Starting Material: The purity of the Cortexolone acetate is crucial for achieving a high yield and purity of the final product.

-

Microbial Strain Selection and Maintenance: In the microbiological route, the selection of a high-yielding and stable microbial strain is paramount. Proper maintenance of the culture is essential to ensure consistent performance.

-

Reaction Conditions: In chemical synthesis, precise control of temperature and reaction time is necessary to minimize the formation of byproducts.

-

Product Isolation and Purification: Efficient extraction and purification methods are critical for obtaining 11-Deoxyprednisone acetate of the required quality for subsequent pharmaceutical use.

Conclusion

The synthesis of 11-Deoxyprednisone acetate is a well-established process that is fundamental to the production of essential corticosteroid drugs. The choice between a microbiological or chemical dehydrogenation approach depends on various factors, including the desired scale of production, environmental considerations, and available infrastructure. While biotransformation offers a green and highly selective route, chemical synthesis provides a faster alternative. A thorough understanding of the underlying chemistry, key intermediates, and experimental protocols, as outlined in this guide, is essential for researchers and professionals working in the field of steroid drug development and manufacturing.

References

-

PrepChem. (n.d.). Synthesis of 17α-hydroxy-21-acetoxypregna-4,9(11)-diene-3,20-dione. Retrieved from [Link]

- Huy, P. T., et al. (2020). An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Combinatorial Chemistry & High Throughput Screening, 23(3).

- Kondo, E., & Mitsugi, T. (1966). Microbiological transformation of steroids. 1-Dehydrogenation of 17,21-dihydroxypregn-4-ene-3,20-dione with Glomerella cingulata. Journal of the American Chemical Society, 88(20), 4737-4738.

- Google Patents. (2015). CN104725461A - Preparation method of eplerenone.

-

Huy, P. T., et al. (2020). An Efficient Procedure for the Synthesis of 21-Acetoxypregna-1,4,9(11),16- tetraene-3,20-dione. PubMed. Retrieved from [Link]

- Google Patents. (2013). CN103396468A - Preparation method of prednisolone acetate.

- Google Patents. (2021). CN113563402A - Synthetic method for preparing prednisolone by one-pot method.

- Donova, M. V., et al. (2004). 21-Acetoxy-pregna-4(5),9(11),16(17)-triene-21-ol-3, 20-dione conversion by Nocardioides simplex VKM Ac-2033D. The Journal of Steroid Biochemistry and Molecular Biology, 88(2), 177-184.

- Donova, M. V., et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 25(9), 2192.

-

Sukhodolskaya, G. V., et al. (2023). Reconstruction of the Steroid 1(2)-Dehydrogenation System from Nocardioides simplex VKM Ac-2033D in Mycolicibacterium Hosts. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). (11alpha)-21-(Acetyloxy)-11,17-dihydroxypregn-4-ene-3,20-dione. Retrieved from [Link]

-

PubChem. (n.d.). 11-Deoxyprednisone acetate. Retrieved from [Link]

- Dey, R., et al. (2005). 21-Acetoxy-17α-4-pregnene-3,20-dione. Acta Crystallographica Section E: Structure Reports Online, 61(4), o980-o982.

-

Cantarella, M., et al. (2020). Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Streptomyces roseochromogenes. MDPI. Retrieved from [Link]

-

NIST. (n.d.). Pregn-4-ene-3,20-dione,11beta,17alpha,21-trihydroxy-,21 acetate. Retrieved from [Link]

-

Donova, M. V., et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. ResearchGate. Retrieved from [Link]

- van der Geize, R., & Dijkhuizen, L. (2021). Application of microbial 3-ketosteroid Δ1-dehydrogenases in biotechnology. Applied Microbiology and Biotechnology, 105(13), 5337-5352.

-

PubChem. (n.d.). 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy-. Retrieved from [Link]

-

Donova, M. V., et al. (2004). 21-Acetoxy-pregna-4(5),9(11),16(17)-triene-21-ol-3,20-dione conversion by Nocardioides simplex VKM Ac-2033D. PubMed. Retrieved from [Link]

Sources

- 1. 11-Deoxy Prednisone Acetate | 1249-67-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Microbiological transformation of steroids. 1-Dehydrogenation of 17,21-dihydroxypregn-4-ene-3,20-dione with Glomerella cingulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug Pathway: An In-Depth Technical Guide to the Mechanism of Action of 11-Deoxyprednisone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxyprednisone acetate is a synthetic corticosteroid that serves as a prodrug, undergoing metabolic activation to exert its therapeutic effects. This guide provides a comprehensive technical overview of its mechanism of action, beginning with its conversion to the biologically active glucocorticoid, prednisolone. We will delve into the molecular interactions of prednisolone with the glucocorticoid receptor (GR), its subsequent influence on gene transcription, and the resulting anti-inflammatory and immunosuppressive responses. This document is designed to provide drug development professionals and researchers with a detailed understanding of the scientific principles and experimental methodologies used to characterize this important pharmaceutical agent.

Introduction: The Prodrug Strategy

11-Deoxyprednisone acetate is a pivotal intermediate in the synthesis of prednisolone, a potent glucocorticoid with widespread clinical use.[1][2][3] Structurally, it is a corticosteroid hormone, specifically 21-acetyloxy-17-hydroxypregna-1,4-diene-3,20-dione.[4] The rationale behind the use of 11-Deoxyprednisone acetate lies in its nature as a prodrug. Prodrugs are inactive or less active molecules that are metabolically converted into their active form within the body.[5] This strategy can be employed to enhance oral bioavailability, improve stability, or optimize the pharmacokinetic profile of a drug. In the case of 11-Deoxyprednisone acetate, it undergoes a two-step enzymatic conversion to become the active therapeutic agent, prednisolone.

Metabolic Activation: The Journey to Prednisolone

The therapeutic activity of 11-Deoxyprednisone acetate is entirely dependent on its biotransformation into prednisolone. This process involves two key enzymatic reactions:

-

Step 1: De-acetylation by Esterases: The first step in the activation of 11-Deoxyprednisone acetate is the hydrolysis of the acetate group at the C21 position. This reaction is catalyzed by ubiquitous esterase enzymes found in various tissues and plasma.[6][7] These enzymes cleave the ester bond, yielding 11-deoxyprednisolone. The activity of these esterases is a critical determinant of the rate at which the prodrug is converted to its intermediate form.[8]

-

Step 2: 11β-Hydroxylation by 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): The intermediate, 11-deoxyprednisolone, is then acted upon by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[9] This enzyme is predominantly found in glucocorticoid target tissues such as the liver.[10] 11β-HSD1 catalyzes the introduction of a hydroxyl group at the 11β position, converting the inactive 11-keto group of 11-deoxyprednisolone into the active 11β-hydroxyl group of prednisolone.[11] This final step is crucial, as the 11β-hydroxyl group is essential for high-affinity binding to the glucocorticoid receptor.[12]

The following diagram illustrates the metabolic activation pathway of 11-Deoxyprednisone acetate:

Caption: Metabolic activation of 11-Deoxyprednisone acetate to Prednisolone.

Molecular Mechanism of Action: Prednisolone and the Glucocorticoid Receptor

Once formed, prednisolone exerts its effects by modulating gene expression through its interaction with the glucocorticoid receptor (GR).[13][14] The GR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[14] The mechanism can be dissected into the following key steps:

-

Cytoplasmic Receptor Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70.[15] Prednisolone, being lipophilic, readily diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR.[16]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the heat shock proteins.[17] This unmasks the nuclear localization signals on the GR, facilitating its translocation from the cytoplasm into the nucleus.[16]

-

Modulation of Gene Transcription: Inside the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[13] This interaction can either enhance or suppress gene transcription:

-

Transactivation: The GR-GRE complex can recruit coactivator proteins, leading to an increase in the transcription of anti-inflammatory genes. A key example is the upregulation of annexin-1 (lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[13]

-

Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of inflammatory responses.[14][16] This transrepression mechanism is central to the anti-inflammatory effects of glucocorticoids.[6]

-

The signaling pathway of Prednisolone is depicted in the following diagram:

Caption: Prednisolone signaling pathway via the Glucocorticoid Receptor.

Experimental Protocols for Mechanistic Elucidation

The mechanism of action of 11-Deoxyprednisone acetate and its active metabolite, prednisolone, can be investigated through a series of well-established in vitro and in vivo assays.

In Vitro Assays

This assay is fundamental for determining the binding affinity of prednisolone to the GR. It is a competitive assay where a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) competes with unlabeled prednisolone for binding to the GR.

Objective: To determine the inhibitory constant (Ki) of prednisolone for the human glucocorticoid receptor.

Materials:

-

Purified recombinant human glucocorticoid receptor.

-

Radiolabeled ligand: [³H]-dexamethasone.

-

Unlabeled competitor: Prednisolone.

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation cocktail and vials.

-

96-well filter plates.

-

Scintillation counter.

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled prednisolone in the assay buffer. Prepare a solution of [³H]-dexamethasone at a concentration close to its Kd. Prepare a solution of the purified GR.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-dexamethasone, and varying concentrations of unlabeled prednisolone.

-

Initiation of Reaction: Add the purified GR to each well to initiate the binding reaction. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of unlabeled competitor (non-specific binding).

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).[18]

-

Separation of Bound and Free Ligand: Transfer the reaction mixtures to a filter plate and wash with cold assay buffer to separate the GR-bound radioligand from the free radioligand.

-

Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of prednisolone. Plot the percentage of specific binding against the log concentration of prednisolone to generate a competition curve. Determine the IC50 value (the concentration of prednisolone that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[19]

This cell-based assay measures the ability of prednisolone to activate GR-mediated gene transcription.

Objective: To determine the EC50 value of prednisolone for the activation of a GR-responsive reporter gene.

Materials:

-

A human cell line stably transfected with a GR expression vector and a luciferase reporter plasmid containing GREs (e.g., HeLa or HEK293 cells).[5][20]

-

Cell culture medium and supplements.

-

Prednisolone.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Step-by-Step Methodology:

-

Cell Seeding: Seed the GR-reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.[5]

-

Compound Treatment: Prepare serial dilutions of prednisolone in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of prednisolone. Include control wells with vehicle only.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a suitable duration (e.g., 16-24 hours) to allow for GR activation and luciferase expression.[5]

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the luminescence signal against the log concentration of prednisolone to generate a dose-response curve. Determine the EC50 value, which is the concentration of prednisolone that produces 50% of the maximal response.

In Vivo Models

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of compounds like prednisolone.[13][21][22]

Objective: To assess the in vivo anti-inflammatory efficacy of prednisolone.

Animals: Male Wistar or Sprague-Dawley rats.

Materials:

-

Carrageenan solution (1% in saline).

-

Prednisolone formulation for oral or intraperitoneal administration.

-

Pletysmometer for measuring paw volume.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (e.g., vehicle control, prednisolone-treated groups at different doses).

-

Drug Administration: Administer prednisolone or the vehicle to the respective groups of animals.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21]

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[23]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group. A significant reduction in paw volume in the prednisolone-treated groups indicates anti-inflammatory activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the active metabolite, prednisolone.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Ki) | ~1.5 nM | Radioligand Binding Assay (Human GR) | [24] |

| EC50 | ~0.1 - 10 nM | Luciferase Reporter Assay (Human GR) | [2][25][26] |

| Relative Binding Affinity | ~18 (Dexamethasone = 100) | Competitive Binding Assay | [3] |

Conclusion

The mechanism of action of 11-Deoxyprednisone acetate is a classic example of a prodrug strategy, where an inactive precursor is metabolically converted to a highly potent therapeutic agent. Its journey from a synthetic intermediate to the active glucocorticoid, prednisolone, involves sequential enzymatic reactions, highlighting the importance of understanding drug metabolism in pharmacology. The subsequent interaction of prednisolone with the glucocorticoid receptor and its profound effects on gene transcription underscore the intricate molecular mechanisms by which corticosteroids exert their powerful anti-inflammatory and immunosuppressive effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of glucocorticoid-based therapies.

References

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

-

Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link]

-

What is the mechanism of action of glucocorticoids (GCs), such as prednisone (generic name) and dexamethasone, and how do they perform various tasks?. Dr.Oracle. Available at: [Link]

-

Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. Ovid. Available at: [Link]

-

Animal models for testing topical corticosteroid potency: a review and some suggested new approaches. PubMed. Available at: [Link]

-

Carrageenan-Induced Paw Edema Model. Charles River Laboratories. Available at: [Link]

-

Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. research journal. Available at: [Link]

-

GR-GAL4 Luciferase Reporter HEK293 Cell Line (Glucocorticoid Receptor Pathway). BPS Bioscience. Available at: [Link]

-

Transactivation Assay for Determination of Glucocorticoid Bioactivity in Human Serum. Available at: [Link]

-

Corticosteroids-Mechanisms of Action in Health and Disease. PMC - PubMed Central. Available at: [Link]

-

Human Glucocorticoid Receptor (NR3C1, GR) Reporter Assay System. Indigo Biosciences. Available at: [Link]

-

Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. Ovid. Available at: [Link]

-

An overview of animal models induced by glucocorticoids. ResearchGate. Available at: [Link]

-

11-Deoxyprednisone Acetate. Pharmaffiliates. Available at: [Link]

-

Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PMC - PubMed Central. Available at: [Link]

-

Enzymes involved in the bioconversion of ester-based prodrugs. ResearchGate. Available at: [Link]

-

Human GR Reporter Assay Kit. Indigo Biosciences. Available at: [Link]

-

Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. PubMed. Available at: [Link]

-

Glucocorticoids: binding affinity and lipophilicity. PubMed. Available at: [Link]

-

11-Deoxyprednisone acetate. PubChem. Available at: [Link]

-

Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. Available at: [Link]

-

Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC - NIH. Available at: [Link]

-

Biological Esterification of Steroids*. Endocrine Reviews - Oxford Academic. Available at: [Link]

-

In Vitro Hydrolysis of Steroid Acid Ester Derivatives of Prednisolone in Plasma of Different Species. PubMed. Available at: [Link]

-

In vivo activity of 11β-hydroxysteroid dehydrogenase type 1 in man: effects of prednisolone and chenodesoxycholic acid. PubMed. Available at: [Link]

-

Biological Activity of the Fatty Acid Ester Metabolites of Corticoids. PubMed. Available at: [Link]

-

Clinical pharmacokinetics of prednisone and prednisolone. PubMed. Available at: [Link]

-

11beta-hydroxysteroid dehydrogenase types 1 and 2: an important pharmacokinetic determinant for the activity of synthetic mineralo- and glucocorticoids. PubMed. Available at: [Link]

-

Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution. PubMed. Available at: [Link]

-

Plasma protein binding interaction of prednisone and prednisolone. ClinPGx. Available at: [Link]

-

IC50 values for prednisolone in patients blasts (ALL and CLL) as... ResearchGate. Available at: [Link]

-

Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids. PMC - NIH. Available at: [Link]

-

11β-Hydroxysteroid dehydrogenase. Wikipedia. Available at: [Link]

- Method for hydrolyzing steroid-esters. Google Patents.

-

Hydrolysis of steroid acetates by bovine albumin. ResearchGate. Available at: [Link]

-

Clinical Pharmacokinetics of Prednisone and Prednisolone. Semantic Scholar. Available at: [Link]

-

Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]

-

11beta-hydroxysteroid Dehydrogenase Type 1 Activity Predicts the Effects of Glucocorticoids on Bone. PubMed. Available at: [Link]

-

Pharmacokinetics and bioavailability of prednisone and prednisolone in healthy volunteers and patients: a review. PubMed. Available at: [Link]

-

11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action. PMC - PubMed Central. Available at: [Link]

-

Receptor Binding Assay - Part 1. YouTube. Available at: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available at: [Link]

-

Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers. NIH. Available at: [Link]

-

Clinical Pharmacokinetics of Prednisone and Prednisolone. Available at: [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 11beta-hydroxysteroid dehydrogenase type 1 activity predicts the effects of glucocorticoids on bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. 11beta-hydroxysteroid dehydrogenase types 1 and 2: an important pharmacokinetic determinant for the activity of synthetic mineralo- and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets | bioRxiv [biorxiv.org]

- 15. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Animal models for testing topical corticosteroid potency: a review and some suggested new approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. criver.com [criver.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. academic.oup.com [academic.oup.com]

- 26. ovid.com [ovid.com]

An In-depth Technical Guide to 11-Deoxyprednisone Acetate as a Putative Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 11-Deoxyprednisone acetate, a synthetic corticosteroid structurally related to prednisone and prednisolone. While direct empirical data on its biological activity is limited in publicly accessible literature, this document synthesizes established principles of glucocorticoid receptor (GR) pharmacology and structure-activity relationships to posit 11-Deoxyprednisone acetate as a putative GR agonist. We delve into the molecular mechanisms of GR activation, infer the likely impact of the structural modifications inherent to 11-Deoxyprednisone acetate, and provide detailed, field-proven protocols for its comprehensive characterization. This guide is intended to empower researchers to systematically evaluate the GR-mediated activity of this and similar steroid intermediates, thereby fostering a deeper understanding of corticosteroid pharmacology.

Introduction: Unveiling 11-Deoxyprednisone Acetate

11-Deoxyprednisone acetate, with the chemical formula C23H30O5, is a corticosteroid hormone and a known intermediate in the synthesis of 11-Deoxy Prednisolone and the widely used glucocorticoid, Prednisone.[1][2] Its chemical structure, 21-Acetyloxy-17-hydroxypregna-1,4-diene-3,20-dione, reveals key differences from its well-characterized relatives, prednisone and prednisolone, which are pivotal to understanding its potential biological activity.

Prednisone is a prodrug that undergoes hepatic metabolism by 11β-hydroxysteroid dehydrogenase (11β-HSD) to its active form, prednisolone.[3][4] This conversion from an 11-keto group to an 11β-hydroxyl group is critical for potent glucocorticoid activity.[5][6] 11-Deoxyprednisone acetate lacks any oxygen-containing functional group at the 11-position and possesses an acetate ester at the 21-position. These structural distinctions form the basis for the ensuing discussion on its predicted interaction with the glucocorticoid receptor.

Table 1: Structural Comparison of 11-Deoxyprednisone Acetate, Prednisone, and Prednisolone

| Compound | C11-Position Functional Group | C21-Position Functional Group | Status |

| 11-Deoxyprednisone Acetate | No Oxygen | Acetate | Putative GR Agonist |

| Prednisone | Keto (=O) | Hydroxyl (-OH) | Prodrug |

| Prednisolone | Hydroxyl (-OH) | Hydroxyl (-OH) | Active Glucocorticoid |

The Glucocorticoid Receptor Signaling Cascade: A Framework for Understanding Activity

Glucocorticoids exert their profound physiological and pharmacological effects by binding to the intracellular glucocorticoid receptor (GR), a ligand-activated transcription factor.[1][7] The canonical GR signaling pathway provides a roadmap for evaluating the potential agonist activity of 11-Deoxyprednisone acetate.

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex.[8] Upon binding of an agonist, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[9] Within the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[10] This genomic action underlies the majority of the anti-inflammatory, immunosuppressive, and metabolic effects of glucocorticoids.

Figure 1: Canonical Glucocorticoid Receptor Signaling Pathway.

Structure-Activity Relationship: Predicting the Agonist Potential of 11-Deoxyprednisone Acetate

The biological activity of corticosteroids is intrinsically linked to their molecular structure. Established structure-activity relationships (SAR) for glucocorticoids allow for an informed prediction of the GR agonist potential of 11-Deoxyprednisone acetate.

The Critical Role of the 11β-Hydroxyl Group

The presence of a hydroxyl group at the C11 position is a hallmark of potent glucocorticoid activity.[5][6] This group is thought to be crucial for high-affinity binding to the GR. Prednisone, with its 11-keto group, is biologically inert and must be converted to prednisolone (11β-hydroxyl) to exert its effects.[4][11] The complete absence of an oxygenated functional group at the C11 position in 11-Deoxyprednisone acetate strongly suggests a significantly reduced binding affinity for the GR compared to prednisolone.

The Influence of the 21-Acetate Ester

Studies have shown that 21-esters of corticosteroids generally exhibit lower binding affinity for the GR than their corresponding parent alcohol forms.[12][13] The 21-acetate group in 11-Deoxyprednisone acetate likely contributes to a further decrease in its affinity for the GR compared to a hypothetical 11-deoxy-prednisolone. However, this esterification can increase the lipophilicity of the molecule, which may influence its pharmacokinetic properties.

Based on these SAR principles, it is hypothesized that 11-Deoxyprednisone acetate will act as a weak GR agonist. Definitive characterization requires empirical validation through the experimental protocols outlined below.

Experimental Characterization of 11-Deoxyprednisone Acetate

To rigorously assess the GR agonist activity of 11-Deoxyprednisone acetate, a series of in vitro assays are essential. The following protocols are provided as a robust framework for this characterization.

Glucocorticoid Receptor Competitive Binding Assay

This assay directly measures the affinity of 11-Deoxyprednisone acetate for the GR by quantifying its ability to compete with a radiolabeled GR agonist.

Principle: A fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with a source of GR (e.g., cell lysate or purified receptor) in the presence of varying concentrations of the unlabeled test compound (11-Deoxyprednisone acetate). The amount of radioligand displaced is proportional to the binding affinity of the test compound.

Step-by-Step Protocol:

-

Preparation of GR Source:

-

Culture a suitable cell line with high GR expression (e.g., A549 lung carcinoma cells) to near confluency.

-

Harvest the cells and prepare a cytosolic extract by homogenization and ultracentrifugation.

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of cytosolic protein.

-

Add a fixed concentration of [³H]-dexamethasone (typically at or below its Kd).

-

Add increasing concentrations of unlabeled 11-Deoxyprednisone acetate or a reference standard (e.g., dexamethasone).

-

Include wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

-

-

Incubation:

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add a charcoal-dextran slurry to each well to adsorb the unbound radioligand.

-

Incubate for a short period and then centrifuge to pellet the charcoal.

-

-

Quantification:

-

Transfer the supernatant (containing the bound radioligand) to scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

-

Determine the IC50 (the concentration of the competitor that inhibits 50% of specific binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a Glucocorticoid Receptor Competitive Binding Assay.

Glucocorticoid Receptor Reporter Gene Assay

This cell-based functional assay measures the ability of 11-Deoxyprednisone acetate to activate GR-mediated gene transcription.

Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing GREs. Upon activation of the GR by an agonist, the receptor binds to the GREs and drives the expression of the reporter gene, which can be quantified.

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture a suitable reporter cell line (e.g., HEK293 or A549 cells stably transfected with a GRE-luciferase reporter construct) under appropriate conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 11-Deoxyprednisone acetate and a reference agonist (e.g., dexamethasone) in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Include vehicle control wells.

-

-

Incubation:

-

Incubate the plate for a sufficient duration to allow for gene transcription and protein expression (e.g., 18-24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Remove the medium and lyse the cells using a suitable lysis buffer.

-

Add a luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay).

-

Plot the normalized luciferase activity against the log concentration of the test compound.

-

Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

-

Glucocorticoid Receptor Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the GR from the cytoplasm to the nucleus in response to agonist treatment.

Principle: Cells expressing a fluorescently tagged GR (e.g., GR-GFP) are treated with the test compound. The subcellular localization of the fluorescently tagged GR is then monitored using high-content imaging.

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture a cell line stably expressing a fluorescently tagged GR (e.g., U2OS-GR-GFP) in a multi-well imaging plate.

-

Allow the cells to adhere and grow to an appropriate confluency.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of 11-Deoxyprednisone acetate or a reference agonist.

-

Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for a time sufficient to observe nuclear translocation (e.g., 30-60 minutes).

-

-

Cell Staining and Imaging:

-

Fix the cells and stain the nuclei with a fluorescent nuclear stain (e.g., DAPI or Hoechst).

-

Acquire images using a high-content imaging system.

-

-

Image Analysis:

-

Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell.

-

Quantify the fluorescence intensity of the GR-GFP in both compartments.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of translocation.

-

-

Data Analysis:

-

Plot the nuclear-to-cytoplasmic fluorescence ratio against the log concentration of the test compound.

-

Determine the EC50 for nuclear translocation.

-

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 2: Predicted and Experimental Endpoints for 11-Deoxyprednisone Acetate

| Assay | Parameter | Predicted Outcome for 11-Deoxyprednisone Acetate | Experimental Value |

| Competitive Binding | Ki (nM) | High (low affinity) | To be determined |

| Reporter Gene Assay | EC50 (nM) | High (low potency) | To be determined |

| Emax (%) | Lower than full agonist | To be determined | |

| Nuclear Translocation | EC50 (nM) | High (low potency) | To be determined |

A high Ki value from the binding assay would confirm the predicted low affinity of 11-Deoxyprednisone acetate for the GR. Similarly, high EC50 values in the functional assays would indicate low potency. A maximal effect (Emax) significantly lower than that of a full agonist like dexamethasone would classify 11-Deoxyprednisone acetate as a partial agonist.

Conclusion

While 11-Deoxyprednisone acetate is primarily recognized as a synthetic intermediate, its structural similarity to potent glucocorticoids warrants a thorough investigation of its own biological activity. Based on established structure-activity relationships, it is hypothesized to be a weak glucocorticoid receptor agonist. The detailed experimental protocols provided in this guide offer a robust framework for the definitive characterization of its binding affinity, potency, and efficacy. The insights gained from such studies will not only elucidate the pharmacological profile of this specific compound but also contribute to a broader understanding of the structural determinants of glucocorticoid receptor activation.

References

- Diederich, S., Eigendorff, E., Burkhardt, P., Quinkler, M., Bumke-Vogt, C., Rochel, M., Seidelmann, D., Esperling, P., Oelkers, W., & Bähr, V. (2002). 11β-Hydroxysteroid Dehydrogenase Types 1 and 2: An Important Pharmacokinetic Determinant for the Activity of Synthetic Mineralo- and Glucocorticoids. The Journal of Clinical Endocrinology & Metabolism, 87(12), 5695–5701.

- Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids. (2022). ACS Omega, 7(46), 42269-42281.

-

SingleCare. (2025, December 19). Prednisolone vs. prednisone: Differences, similarities, and which is better. Retrieved January 15, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1249-67-8 | Product Name : 11-Deoxyprednisone Acetate. Retrieved January 15, 2026, from [Link]

- Drug Des Discov. (1991). Glucocorticoid Activity and Structure Activity Relationships in a Series of Some Novel 17 Alpha-Ether-Substituted Steroids: Influence of 17 Alpha-Substituents. Drug Design and Discovery, 8(2), 117-125.

- Lee, H. Y., & Lee, D. K. (2014). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Biomolecules & therapeutics, 22(3), 187–195.

- Herger, S., Bosc, C., & Gstaiger, M. (2013). A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System. Journal of visualized experiments : JoVE, (79), e50698.

-

Innoprot. (n.d.). Glucocorticoid Receptor Translocation Assay. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of Prednisone Derivatives. Retrieved January 15, 2026, from [Link]

- Ponec, M., Kempenaar, J. A., & Shroot, B. (1986). Glucocorticoids: binding affinity and lipophilicity. Journal of pharmaceutical sciences, 75(10), 973–975.

-

Journal of Applied Science and Social Science. (2025, October 26). STRUCTURE–ACTIVITY RELATIONSHIP (SAR) ANALYSIS OF GLUCOCORTICOIDS AND THEIR PHARMACOKINETIC PROPERTIES. Retrieved January 15, 2026, from [Link]

- Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of allergy and clinical immunology, 132(5), 1033–1044.

-

Indigo Biosciences. (n.d.). Human Glucocorticoid Receptor (NR3C1, GR) Reporter Assay System. Retrieved January 15, 2026, from [Link]

-

SlidePlayer. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Commonly accepted structure-activity relationship for corticosteroid structures according to current knowledge. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of prednisone and prednisolone and interconversion between each other. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). 11-Hydroxysteroid Dehydrogenase Types 1 and 2: An Important Pharmacokinetic Determinant for the Activity of Synthetic Mineralo- and Glucocorticoids. Retrieved January 15, 2026, from [Link]

- van der Heijden, J., van der Vlag, J., & Schreuder, M. F. (2018). Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome. Pediatric nephrology (Berlin, Germany), 33(10), 1649–1659.

-

YouTube. (2025, January 18). Pharmacology of Prednisone (Prednisolone) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. Retrieved January 15, 2026, from [Link]

-

BPS Bioscience. (n.d.). GAL4 Reporter Kit (Glucocorticoid Receptor Pathway). Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Prednisone. Retrieved January 15, 2026, from [Link]

-

Journal of Endocrinology. (n.d.). Recycling glucocorticoids: therapeutic implications of the 11β-HSD1 enzyme system in. Retrieved January 15, 2026, from [Link]

- American Journal of Respiratory and Critical Care Medicine. (2004). Glucocorticoid Receptor Nuclear Translocation in Airway Cells after Inhaled Combination Therapy. American Journal of Respiratory and Critical Care Medicine, 170(4), 420-426.

-

ResearchGate. (n.d.). Synthesis of prednisolone starting from.... Retrieved January 15, 2026, from [Link]

-

Drugs.com. (2024, August 16). Prednisone vs Prednisolone - What's the difference?. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved January 15, 2026, from [Link]

- Diederich, S., Eigendorff, E., Burkhardt, P., Quinkler, M., Bumke-Vogt, C., Rochel, M., ... & Bähr, V. (2002). 11beta-hydroxysteroid dehydrogenase types 1 and 2: an important pharmacokinetic determinant for the activity of synthetic mineralo-and glucocorticoids. The Journal of Clinical Endocrinology & Metabolism, 87(12), 5695-5701.

-

ResearchGate. (n.d.). Summary of Glucocorticoid Receptor Competitor Assay. Retrieved January 15, 2026, from [Link]

- Chrousos, G. P. (2020). Glucocorticoid Receptor. In Endotext. MDText.com, Inc.

- Weikum, E. R., Strott, C. A., & Martin, M. C. (2017). Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay. Molecular endocrinology (Baltimore, Md.), 31(1), 109–120.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. drugs.com [drugs.com]

- 5. Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the In Vitro Biological Activity of 11-Deoxyprednisone Acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 11-Deoxyprednisone Acetate, a synthetic corticosteroid structurally related to prednisone. We present a hypothesized mechanism of action centered on its bioactivation and subsequent interaction with the glucocorticoid receptor (GR). Detailed, field-proven protocols are provided for a suite of in vitro assays designed to elucidate its biological activity, including receptor binding, transcriptional activation, and anti-inflammatory effects. This guide is intended to equip researchers with the necessary tools to thoroughly characterize the in vitro pharmacology of 11-Deoxyprednisone Acetate and similar molecules.

Introduction: Understanding 11-Deoxyprednisone Acetate

11-Deoxyprednisone Acetate is a synthetic corticosteroid and a derivative of prednisone.[1][2] Its structural similarity to prednisone, a widely used glucocorticoid prodrug, suggests that it may possess similar pharmacological properties. Prednisone itself is biologically inert and requires metabolic activation in the liver to its active form, prednisolone, a process mediated by the enzyme 11-beta-hydroxysteroid dehydrogenase (11β-HSD).[3][4] This bioactivation is crucial for its anti-inflammatory and immunosuppressive effects. Given this precedent, it is critical to evaluate the in vitro biological activity of 11-Deoxyprednisone Acetate to determine its potential as a therapeutic agent.

Hypothesized Mechanism of Action

We hypothesize that 11-Deoxyprednisone Acetate acts as a prodrug, requiring enzymatic conversion to its active form, 11-Deoxyprednisolone. This bioactivation is likely followed by the classical glucocorticoid signaling cascade.

2.1. Bioactivation and Receptor Binding

Upon entering a biologically active system, esterases would likely cleave the acetate group from 11-Deoxyprednisone Acetate, yielding 11-Deoxyprednisone. Subsequently, mirroring the conversion of prednisone to prednisolone, 11β-HSD would convert 11-Deoxyprednisone to 11-Deoxyprednisolone.[3][4] This active metabolite is then predicted to bind to the cytosolic glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[5]

2.2. Glucocorticoid Receptor Signaling Pathway

Binding of 11-Deoxyprednisolone to the GR is expected to induce a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. The activated ligand-receptor complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6] This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.

Figure 1: Hypothesized Glucocorticoid Receptor Signaling Pathway for 11-Deoxyprednisolone.

In Vitro Biological Activity Assessment: Experimental Protocols

A systematic in vitro evaluation is essential to characterize the biological activity of 11-Deoxyprednisone Acetate. The following protocols provide a robust framework for this assessment.

Figure 2: Comprehensive Experimental Workflow for In Vitro Characterization.

3.1. Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of the test compound for the human glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

HEK293 cells overexpressing the human glucocorticoid receptor.

-

[3H]-dexamethasone (radiolabeled ligand).

-

11-Deoxyprednisone Acetate, Prednisone, Prednisolone (unlabeled competitors).

-

Assay Buffer: Phosphate-buffered saline (PBS) with bovine serum albumin (BSA).

-

Scintillation fluid and vials.

-

Scintillation counter.

-

-

Protocol:

-

Prepare cell lysates from HEK293-hGR cells.

-

In a 96-well plate, combine the cell lysate, a fixed concentration of [3H]-dexamethasone, and varying concentrations of the unlabeled competitor (11-Deoxyprednisone Acetate, prednisone, or prednisolone).

-

Incubate the plate at 4°C for 18 hours to reach equilibrium.[7]

-

Separate bound from free radioligand using a filter-based method.

-

Quantify the bound radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

-

Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.[8]

-

3.2. GR-Mediated Luciferase Reporter Gene Assay

This assay measures the ability of the test compound to activate the GR and induce the expression of a reporter gene (luciferase).

-

Materials:

-

HEK293 cells stably transfected with a GR expression vector and a GRE-luciferase reporter construct.

-

11-Deoxyprednisone Acetate, Prednisone, Prednisolone.

-

Dexamethasone (positive control).

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Protocol:

-

Seed the HEK293-GR-GRE-luc cells in a 96-well plate and incubate overnight.

-

Treat the cells with varying concentrations of the test compounds or dexamethasone. Include a vehicle control.

-

Incubate for 24 hours at 37°C.[9]

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence intensity against the logarithm of the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

-

3.3. Inhibition of Pro-inflammatory Cytokine Secretion

This assay evaluates the anti-inflammatory activity of the test compound by measuring its ability to inhibit the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or THP-1 human monocytic cell line.

-

Lipopolysaccharide (LPS).

-

11-Deoxyprednisone Acetate, Prednisone, Prednisolone.

-

Dexamethasone (positive control).

-

RPMI-1640 medium and supplements.

-

ELISA kits for human TNF-α and IL-6.

-

-

Protocol:

-

Culture PBMCs or differentiated THP-1 cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of the test compounds or dexamethasone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.[10][11]

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA.

-

Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

3.4. Upregulation of Annexin A1 Expression (Western Blot)

This assay assesses the ability of the test compound to induce the expression of the anti-inflammatory protein annexin A1.

-

Materials:

-

A549 human lung adenocarcinoma cell line or human monocytes.

-

11-Deoxyprednisone Acetate, Prednisone, Prednisolone.

-

Dexamethasone (positive control).

-

Cell lysis buffer.

-

Primary antibody against annexin A1.

-

Secondary antibody conjugated to horseradish peroxidase (HRP).

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

-

-

Protocol:

-

Culture A549 cells or monocytes to 70-80% confluency.

-

Treat the cells with the test compounds or dexamethasone for 24 hours.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary antibody against annexin A1, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Data Interpretation and Expected Outcomes

The in vitro activity of 11-Deoxyprednisone Acetate should be compared to that of prednisone and its active metabolite, prednisolone, to establish its relative potency.

Table 1: Hypothetical In Vitro Potency of 11-Deoxyprednisone Acetate and Reference Compounds

| Compound | GR Binding (Ki, nM) | GR Transactivation (EC50, nM) | TNF-α Inhibition (IC50, nM) | IL-6 Inhibition (IC50, nM) |

| 11-Deoxyprednisone Acetate | >1000 | >1000 | >1000 | >1000 |

| Prednisone | >1000 | >1000 | >1000 | >1000 |

| Prednisolone | 15-25 | 10-100[12] | 50-100 | 50-150[3] |

| Dexamethasone (Control) | 1-5 | 1-10[12] | 1-10 | 1-10 |

Note: The values for 11-Deoxyprednisone Acetate and Prednisone are predicted to be high, indicating low activity as they are prodrugs. The values for Prednisolone and Dexamethasone are based on literature reports and serve as benchmarks.

A successful outcome would demonstrate that 11-Deoxyprednisone Acetate, likely after conversion to 11-Deoxyprednisolone, exhibits potent activity in the GR transactivation and cytokine inhibition assays, with potency comparable to or exceeding that of prednisolone.

Conclusion

This technical guide outlines a comprehensive strategy for the in vitro characterization of 11-Deoxyprednisone Acetate. By employing the detailed protocols for receptor binding, reporter gene activation, and anti-inflammatory functional assays, researchers can systematically evaluate its biological activity. The hypothesized mechanism of action, centered on bioactivation, provides a framework for interpreting the experimental data. This rigorous in vitro assessment is a critical step in determining the therapeutic potential of 11-Deoxyprednisone Acetate and advancing its development.

References

-

BPS Bioscience. (n.d.). GR-GAL4 Luciferase Reporter HEK293 Cell Line (Glucocorticoid Receptor Pathway). Retrieved from [Link]

-

BPS Bioscience. (n.d.). GR-GAL4 Luciferase Reporter HEK293 Cell Line (Glucocorticoid Receptor Pathway). Retrieved from [Link]

-

Engbers, S., et al. (2019). Mean IC50 values for dexamethasone (A) and prednisolone (B) in diabetes... ResearchGate. Retrieved from [Link]

-

Hayes, J. E., et al. (2013). Structures of AZD2906 and prednisolone with their IC50 values at the... ResearchGate. Retrieved from [Link]

-

Hall, E. D., et al. (1995). IC50 values for prednisolone in patients blasts (ALL and CLL) as... ResearchGate. Retrieved from [Link]

-

Laugesen, S., et al. (2020). Highly Responsive Bioassay for Quantification of Glucocorticoids. PMC. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1249-67-8 | Product Name : 11-Deoxyprednisone Acetate. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). prednisolone [Ligand Id: 2866] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]

-

Yoo, H., et al. (2006). Real-time analysis of gene regulation by glucocorticoid hormones. PMC. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human Glucocorticoid Receptor (NR3C1, GR) Reporter Assay System. Retrieved from [Link]

-

Chen, T. L., et al. (2017). Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone. Oncotarget. Retrieved from [Link]

-

Zhang, Y., et al. (2018). The results of reporter gene assay for GR agonist activities of... ResearchGate. Retrieved from [Link]

-

Novotna, A., et al. (2012). Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Dexamethasone inhibits LPS-induced TNF-α secretion in activated.... Retrieved from [Link]

-

D'Acquisto, F., et al. (2008). Annexin-A1: a pivotal regulator of the innate and adaptive immune systems. PMC. Retrieved from [Link]

-

Amano, Y., et al. (1993). Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability. PubMed. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Zanker, B., et al. (1990). Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts. PubMed. Retrieved from [Link]

-

Frey, F. J., et al. (1986). Prednisolone pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Dose-concentration of TNF-α (A) and IL-6 (B) following prednisolone and.... Retrieved from [Link]

-

Tsuru, T., et al. (1999). Comparison of suppressive potency between prednisolone and prednisolone sodium succinate against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro. PubMed. Retrieved from [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]

-

Al-Khami, A. A., et al. (2019). The total concentration AZD9567 producing half‐maximal inhibition of... ResearchGate. Retrieved from [Link]

-

Strange, P. G. (2000). Radioligand Binding Studies. Springer Nature Experiments. Retrieved from [Link]

-

Perretti, M., & D'Acquisto, F. (2009). Exploiting the Annexin A1 pathway for the development of novel anti-inflammatory therapeutics. PMC. Retrieved from [Link]

-

Hino, H., et al. (2012). Differential roles of Annexin A1 (ANXA1/lipocortin-1/lipomodulin) and thioredoxin binding protein-2 (TBP-2/VDUP1/TXNIP) in glucocorticoid signaling of HTLV-I-transformed T cells. ResearchGate. Retrieved from [Link]

-

Vago, J. P., et al. (2012). Annexin A1 modulates natural and glucocorticoid-induced resolution of inflammation by enhancing neutrophil apoptosis. PubMed. Retrieved from [Link]

-

Sawmynaden, P., & Perretti, M. (2006). Glucocorticoid upregulation of the annexin-A1 receptor in leukocytes. PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Conversion of 11-Deoxyprednisone Acetate: A Technical Guide to Prednisone Synthesis

This guide provides an in-depth technical exploration of the synthesis of prednisone, a vital corticosteroid, from its intermediate, 11-Deoxyprednisone acetate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical biotransformation step, analytical methodologies for process monitoring, and the underlying scientific principles that govern this pivotal conversion.

Introduction: The Significance of Prednisone and its Synthetic Precursor

Prednisone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is a cornerstone in the treatment of a wide array of conditions, including autoimmune diseases, inflammatory disorders, and certain types of cancer. The industrial synthesis of prednisone and other corticosteroids is a complex process, often involving a combination of chemical and biotechnological steps.[2] A key intermediate in several synthetic routes is 11-Deoxyprednisone acetate (also known as 21-acetoxy-17-hydroxypregna-1,4-diene-3,20-dione), a steroid that lacks the crucial hydroxyl group at the 11th position.[3][4][5]

The conversion of 11-Deoxyprednisone acetate to prednisone hinges on the regioselective introduction of a hydroxyl group at the 11β-position, a challenging feat for traditional chemical synthesis. This guide focuses on the industrially significant and elegant solution to this challenge: microbial hydroxylation.

The Core of the Conversion: Microbial 11β-Hydroxylation

The introduction of the 11β-hydroxyl group is most efficiently achieved through biotransformation, utilizing the enzymatic machinery of specific microorganisms. The filamentous fungus Curvularia lunata (also known by its teleomorph name Cochliobolus lunatus) is the workhorse of this industrial process, renowned for its highly specific 11β-hydroxylase activity.[6][7]

The Enzymatic Machinery: Cytochrome P450 Monooxygenases

The key enzyme responsible for this transformation is a steroid 11β-hydroxylase, a member of the cytochrome P450 (CYP) superfamily of monooxygenases.[7][][9] These enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, in this case, the C-11 position of the steroid nucleus. The reaction requires a reducing agent, typically NADPH, and a reductase partner enzyme to transfer electrons to the P450 heme center.

The catalytic cycle of the 11β-hydroxylase in Curvularia lunata involves the binding of the 11-Deoxyprednisone acetate substrate to the active site of the enzyme, followed by the binding of molecular oxygen and a series of electron transfer steps, culminating in the hydroxylation of the substrate and the release of the product, prednisone acetate.

Caption: Figure 1: Overview of the two-stage conversion of 11-Deoxyprednisone acetate to Prednisone.

Experimental Protocol: From Intermediate to Final Product

This section provides a detailed, step-by-step methodology for the microbial conversion of 11-Deoxyprednisone acetate to prednisone, followed by its purification and analysis.

Stage 1: Fermentation and Biotransformation

This protocol is based on established methodologies for steroid biotransformation using Curvularia lunata.[6][10]

3.1.1. Materials and Equipment

-

Microorganism: Curvularia lunata strain with high 11β-hydroxylase activity.

-

Media:

-

Seed culture medium: Glucose (20 g/L), Corn Steep Liquor (10 g/L), Yeast Extract (5 g/L), pH adjusted to 6.5.

-

Production medium: Glucose (40 g/L), Corn Steep Liquor (20 g/L), (NH₄)₂SO₄ (2 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), pH adjusted to 6.8.

-

-

Substrate: 11-Deoxyprednisone acetate, dissolved in a suitable water-miscible solvent (e.g., ethanol or dimethylformamide).

-

Equipment: Autoclave, incubator shaker, fermenter, centrifuge.

3.1.2. Procedure

-

Inoculum Preparation: Inoculate a loopful of Curvularia lunata from a slant into 100 mL of sterile seed culture medium in a 500 mL Erlenmeyer flask. Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

-

Production Fermentation: Inoculate a sterile fermenter containing 5 L of production medium with 5% (v/v) of the seed culture.

-

Cultivation: Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.

-